molecular formula C25H20FNO6 B3008355 4-fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide CAS No. 883953-56-8

4-fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide

货号: B3008355
CAS 编号: 883953-56-8
分子量: 449.434
InChI 键: YRBJKVRASPRGPJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide is a useful research compound. Its molecular formula is C25H20FNO6 and its molecular weight is 449.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique chromenone core, a fluorinated benzamide structure, and a trimethoxyphenyl group, suggesting diverse interactions with biological targets. Its molecular formula is C25H20FNO6C_{25}H_{20}FNO_6 with a molecular weight of approximately 449.43 g/mol.

Chemical Structure

The structural formula of this compound can be represented as follows:

IUPAC Name 4fluoro N 4 oxo 3 3 4 5 trimethoxyphenyl chromen 2 yl benzamide\text{IUPAC Name }4-\text{fluoro N 4 oxo 3 3 4 5 trimethoxyphenyl chromen 2 yl benzamide}

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various therapeutic areas, particularly in cancer treatment and enzyme inhibition.

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds similar to this compound. For instance:

  • Cell Line Studies : Compounds with similar structural motifs have shown significant antiproliferative effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and others. For example, a related compound exhibited an IC50 value of 0.03 μM against MDA-MB-231 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 0.60 μM) .
  • Mechanistic Insights : Molecular docking studies suggest that these compounds can interact with key enzymes involved in cancer progression, such as carbonic anhydrase IX (CA IX), enhancing their therapeutic potential .

Enzyme Inhibition

The compound's ability to inhibit enzymes is another area of interest:

  • Cholinesterase Inhibition : Similar derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, derivatives showed moderate inhibition with IC50 values ranging from 10.4 μM to 24.3 μM .
  • Cyclooxygenase Inhibition : Compounds related to this compound have also demonstrated inhibitory effects against cyclooxygenase enzymes (COX), which are implicated in inflammatory processes .

Research Findings Summary

The following table summarizes key findings from research on compounds related to this compound:

Study Focus Findings IC50 Values
Anticancer ActivitySignificant antiproliferative effects against MDA-MB-231 cell line0.03 μM
Enzyme InhibitionModerate inhibition of AChE and BChEAChE: 10.4 μM - 24.3 μM
COX InhibitionModerate inhibition of cyclooxygenasesNot specified
Molecular DockingInteraction with CA IX and other relevant enzymesNot specified

Case Studies

  • Case Study on Antitumor Activity : A study focused on the synthesis and evaluation of chromenone derivatives found that compounds similar to the target compound exhibited notable cytotoxicity against breast cancer cell lines under both normoxic and hypoxic conditions .
  • Enzyme Interaction Studies : Another investigation into the structure-activity relationship (SAR) of chromenone derivatives revealed that modifications at specific positions significantly influenced their inhibitory potency against cholinesterases and COX enzymes .

属性

IUPAC Name

4-fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO6/c1-30-19-12-15(13-20(31-2)23(19)32-3)21-22(28)17-6-4-5-7-18(17)33-25(21)27-24(29)14-8-10-16(26)11-9-14/h4-13H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBJKVRASPRGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。